molecular formula C21H30N2O3S B2613111 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 1323710-31-1

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2613111
CAS No.: 1323710-31-1
M. Wt: 390.54
InChI Key: UYHRVMURAUCPEL-UHFFFAOYSA-N
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Description

N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a synthetic organic compound featuring a piperidine core with two distinct substituents:

  • A (2,5-dimethylfuran-3-yl)methyl group at the piperidine’s 1-position.
  • A 2-phenylethanesulfonamide moiety linked via a methyl group at the 4-position.

The compound’s molecular formula is C₂₁H₂₈N₂O₃S, with a molecular weight of 388.5 g/mol. Its structural uniqueness lies in the fusion of a furan-derived substituent and a sulfonamide group, distinguishing it from classical opioid analogs like fentanyl derivatives.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-17-14-21(18(2)26-17)16-23-11-8-20(9-12-23)15-22-27(24,25)13-10-19-6-4-3-5-7-19/h3-7,14,20,22H,8-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHRVMURAUCPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the furan ring and the sulfonamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the sulfonamide group can yield amine derivatives.

Scientific Research Applications

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Functional Group Differences: The target compound’s sulfonamide group replaces the amide linkage seen in fentanyl analogs. The 2,5-dimethylfuran substituent introduces a heterocyclic aromatic system, which may enhance metabolic stability compared to fluorinated or methylated aryl groups in fentanyl analogs .

Steric and Electronic Effects: The furan ring (with methyl groups at 2- and 5-positions) creates steric hindrance, possibly reducing affinity for opioid receptors. Fluorine atoms in fentanyl analogs increase lipophilicity and receptor binding potency, whereas the sulfonamide’s polar nature may favor interactions with non-opioid targets (e.g., carbonic anhydrases or kinases).

Research Findings and Hypothetical Implications

While direct pharmacological data for this compound are unavailable, structural comparisons allow speculative insights:

Receptor Selectivity :

  • The absence of an amide group and fluorinated aryl rings suggests negligible mu-opioid receptor activity. Instead, the sulfonamide group may confer affinity for sulfonamide-sensitive targets (e.g., serotonin receptors or ion transporters).

Therapeutic Potential: Sulfonamides are prevalent in antibiotics, diuretics, and anticonvulsants. This compound’s structure aligns with protease inhibitors or kinase modulators, warranting exploration in infectious or oncological contexts.

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine core and a furan moiety, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various research studies and sources.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₂₂N₂O₃S
  • Molecular Weight : 306.41 g/mol

Structural Features

The compound features several functional groups:

  • Piperidine ring : Known for its role in various biological activities.
  • Furan moiety : Contributes to the compound's reactivity and potential pharmacological properties.
  • Sulfonamide group : Often associated with antibacterial activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), which are critical in cancer pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

Study FocusFindings
Cancer ResearchDemonstrated efficacy as an ALK inhibitor in vitro, suggesting potential for targeted cancer therapies.
Antimicrobial ActivityExhibited inhibitory effects against certain bacterial strains, indicating possible use as an antibiotic.
Neurological EffectsPreliminary studies suggest modulation of neurotransmitter systems, which could have implications for treating neurological disorders.

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Case Study 1 : A study on the use of this compound in treating non-small cell lung cancer (NSCLC) showed promising results, with significant tumor reduction observed in animal models.
  • Case Study 2 : Research focusing on its antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antibiotic agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Preparation of 2,5-Dimethylfuran : Synthesized from furan and ethylene under acidic conditions.
  • Functionalization of Piperidine Rings : Involves alkylation reactions to introduce the furan moiety.
  • Formation of Sulfonamide Linkage : Achieved through reaction with sulfonyl chlorides.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields.

Q & A

Q. What mechanistic hypotheses explain its activity in enzyme inhibition assays?

  • Sulfonamide as a zinc binder : Common in carbonic anhydrase inhibitors; test via chelation studies with EDTA .
  • Piperidine conformation : Rigid chair vs. boat conformations may affect binding pocket accessibility (study via NOESY NMR) .

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